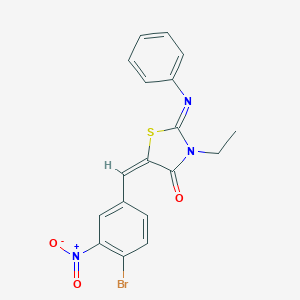![molecular formula C30H27BrN4O2S B297656 2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of 2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is not fully understood. However, it has been suggested that it exerts its biological activity by interacting with specific targets in the cell, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been found to exhibit antifungal activity against Candida albicans and antimicrobial activity against various bacterial strains. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
将来の方向性
For research on this compound include further investigation of its mechanism of action, identification of its molecular targets, and optimization of its chemical structure to improve its efficacy and reduce its toxicity. Additionally, its potential as a therapeutic agent for various diseases should be explored further, including its potential use in combination with other drugs for synergistic effects.
合成法
The synthesis of 2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide involves the reaction of 5-bromo-2-indolyl methyl ketone with cyclohexyl isothiocyanate and 2-naphthylamine in the presence of triethylamine. The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
科学的研究の応用
This compound has been studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. Additionally, it has shown potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase.
特性
製品名 |
2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide |
|---|---|
分子式 |
C30H27BrN4O2S |
分子量 |
587.5 g/mol |
IUPAC名 |
2-[5-bromo-3-[(Z)-(3-cyclohexyl-2-naphthalen-2-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C30H27BrN4O2S/c31-22-11-13-26-25(16-22)21(17-34(26)18-28(32)36)15-27-29(37)35(24-8-2-1-3-9-24)30(38-27)33-23-12-10-19-6-4-5-7-20(19)14-23/h4-7,10-17,24H,1-3,8-9,18H2,(H2,32,36)/b27-15-,33-30? |
InChIキー |
YSAJTRPYVBUHTQ-PRRVWESOSA-N |
異性体SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)/SC2=NC5=CC6=CC=CC=C6C=C5 |
SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)SC2=NC5=CC6=CC=CC=C6C=C5 |
正規SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)SC2=NC5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)

![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)